molecular formula C17H21N3O4S B1582756 N-Biotinyl-4-aminobenzoic acid CAS No. 6929-40-4

N-Biotinyl-4-aminobenzoic acid

Cat. No. B1582756
CAS RN: 6929-40-4
M. Wt: 363.4 g/mol
InChI Key: PVMDAMXGKHIMSQ-YDHLFZDLSA-N
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Description

“N-Biotinyl-4-aminobenzoic acid” is also known as Biotin 4-amidobenzoic acid . It is a substrate of biotinidase . It has been used as a biotin amide substrate to measure biotinyl-6-aminoquinoline (BAQ) hydrolysis by competitive inhibition .


Molecular Structure Analysis

The molecular formula of “N-Biotinyl-4-aminobenzoic acid” is C17H21N3O4S . The molecular weight is 363.43 g/mol .


Chemical Reactions Analysis

“N-Biotinyl-4-aminobenzoic acid” has been used as a substrate in biotinidase assays . It has also been used to measure biotinyl-6-aminoquinoline (BAQ) hydrolysis by competitive inhibition .


Physical And Chemical Properties Analysis

“N-Biotinyl-4-aminobenzoic acid” is a white to light yellow powder . It has an optical activity of [α]20/D +55±3°, c = 0.5% in 0.1 M NaOH . The melting point is 295-297 °C .

Scientific Research Applications

Biotinidase Assay Substrate

N-Biotinyl-4-aminobenzoic acid: is primarily used as a substrate in biotinidase assays . Biotinidase is an enzyme that recycles biotin by cleaving biotin from biocytin and biotinyl-peptides, which is crucial for maintaining the body’s biotin levels. The activity of biotinidase can be measured by its ability to free biotin from B-PABA, which is a critical diagnostic test for biotinidase deficiency—a rare metabolic disorder.

Competitive Inhibition Studies

B-PABA serves as a competitive inhibitor in enzymatic studies. It has been used to investigate the inhibition kinetics of human biotinidase, providing insights into the enzyme’s substrate specificity and the potential impact of various inhibitors . This application is vital for understanding enzyme behavior and designing drugs that can modulate enzyme activity.

Safety and Hazards

The safety data sheet suggests that personal protective equipment/face protection should be worn when handling “N-Biotinyl-4-aminobenzoic acid”. It should be stored under an inert atmosphere and protected from direct sunlight . It is advised to avoid dust formation, ingestion, and inhalation .

properties

IUPAC Name

4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMDAMXGKHIMSQ-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219348
Record name N-Biotinyl-4-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Biotinyl-4-aminobenzoic acid

CAS RN

6929-40-4
Record name N-Biotinyl-4-aminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Biotinyl-4-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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